AT-121 is synthesized through rational drug design strategies aimed at creating ligands that can engage multiple receptor targets. Its classification falls under the category of opioid analgesics, specifically targeting nociceptin/orphanin FQ peptide receptors (NOP) and mu opioid receptors (MOP). This dual action is intended to enhance pain relief while reducing the risks associated with single-target opioid therapies .
The synthesis of AT-121 involves several key steps that utilize advanced organic chemistry techniques. While the specific synthetic route has not been disclosed in detail within the available literature, it typically includes:
AT-121's molecular structure features a complex arrangement that allows it to interact effectively with both nociceptin and mu opioid receptors. Detailed structural data is often derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, though specific structural diagrams are not provided in the available resources.
The chemical reactions involving AT-121 primarily pertain to its interactions with nociceptin and mu opioid receptors. Key reactions include:
The mechanism of action for AT-121 involves its dual agonistic activity on nociceptin and mu opioid receptors. This unique profile allows it to modulate pain pathways effectively while minimizing side effects typically observed with traditional opioids.
AT-121 exhibits several notable physical and chemical properties:
The primary application of AT-121 lies in its potential as an analgesic agent that could serve as an alternative to traditional opioids for managing severe pain conditions. Its unique profile makes it particularly suitable for:
AT-121 simultaneously engages MOR and NOP receptors—two structurally homologous yet functionally distinct G protein-coupled receptors (GPCRs) within the opioid family. This dual targeting strategy exploits the synergistic antinociceptive interactions between these receptors while leveraging NOP activation to temper MOR-mediated adverse effects [3] [10]. Unlike monofunctional opioids:
Table 1: Key Bifunctional MOR/NOP Ligands in Development [3] [5] [10]
Compound | MOR Efficacy | NOP Efficacy | Clinical Stage |
---|---|---|---|
AT-121 | Partial agonist | Partial agonist | Preclinical |
Cebranopadol | Full agonist | Full agonist | Phase III |
BU08028 | Partial agonist | Partial agonist | Preclinical |
Buprenorphine | Partial agonist | Antagonist | Marketed |
AT-121 exhibits high-affinity binding at both target receptors with well-defined selectivity:
Table 2: Binding Affinities of AT-121 at Opioid Receptors [1] [7] [9]
Receptor | Ki (nM) | Control Agonist | Control Ki (nM) |
---|---|---|---|
NOP | 3.67 ± 1.10 | N/OFQ | 0.08 ± 0.03 |
MOR | 16.49 ± 2.1 | DAMGO | 2.96 ± 0.54 |
KOP | 301.3 ± 35.4 | U69,593 | 1.05 ± 0.02 |
DOP | 145.6 ± 25.5 | DPDPE | 1.11 ± 0.07 |
AT-121’s functional profile is characterized by balanced partial agonism at both receptors, a key determinant of its improved therapeutic window:
This partial agonism prevents receptor overstimulation, thereby limiting cellular adaptations that drive tolerance and dependence [3] [10].
AT-121’s bifunctional mechanism confers distinct advantages over classical opioids:
Table 3: Functional Comparison of AT-121 with Reference Agonists [1] [4] [9]
Parameter | AT-121 | Morphine | Cebranopadol | N/OFQ |
---|---|---|---|---|
MOR efficacy (%) | 41.1 (Partial) | 100 (Full) | 89–100 (Full) | Not applicable |
NOP efficacy (%) | 14.2 (Partial) | None | 103 (Full) | 100 (Full) |
MOR phosphorylation | Minimal | Extensive | Extensive | None |
Analgesic potency | 100× morphine | Baseline | 50–100× morphine | Variable |
Reinforcing effects | Absent | High | Moderate | Absent |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7